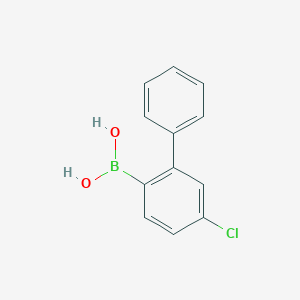
5-Chlorobiphenyl-2-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorobiphenyl-2-boronic Acid is a boronic acid derivative with the molecular formula C12H10BClO2 and a molecular weight of 232.47 g/mol . This compound is part of the boronic acid series and is known for its luminescent properties, making it useful in organic electroluminescent materials and devices .
Vorbereitungsmethoden
The synthesis of 5-Chlorobiphenyl-2-boronic Acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general procedure involves the reaction of 5-chlorobiphenyl with a boronic acid derivative in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .
Analyse Chemischer Reaktionen
5-Chlorobiphenyl-2-boronic Acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Substitution: The boronic acid group can be substituted with various electrophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used but often include biphenyl derivatives and phenols .
Wissenschaftliche Forschungsanwendungen
5-Chlorobiphenyl-2-boronic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chlorobiphenyl-2-boronic Acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition . The boronic acid group can undergo reversible covalent bonding with diols, which is a key feature in its use as a sensor .
Vergleich Mit ähnlichen Verbindungen
5-Chlorobiphenyl-2-boronic Acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Similar in structure but lacks the chlorine substituent, making it less reactive in certain applications.
4-Formylphenylboronic Acid: Contains a formyl group, which provides different reactivity and applications in organic synthesis.
5-Chloro-2-hydroxyphenylboronic Acid: Similar in structure but contains a hydroxyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of a chlorine substituent and a boronic acid group, which provides distinct reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
2226739-30-4 |
|---|---|
Molekularformel |
C12H10BClO2 |
Molekulargewicht |
232.47 g/mol |
IUPAC-Name |
(4-chloro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H |
InChI-Schlüssel |
USYCVMIVHUOLLP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)Cl)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















